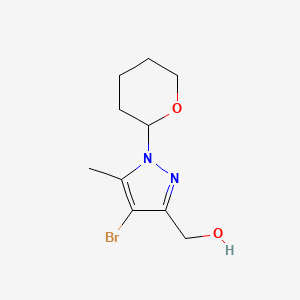![molecular formula C15H24N2O2 B13982356 Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate](/img/structure/B13982356.png)
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate is a chemical compound that belongs to the family of tert-butyl carbamates. These compounds are often used in organic synthesis due to their protective group properties and their role in the formation of more complex molecules. This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which can be further modified to include various substituents .
Métodos De Preparación
The synthesis of tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate involves several steps, including protective group strategies, cyclization reactions, and the use of organometallic reagents. One common method involves the reaction of tert-butyl N-hydroxycarbamate with aldehydes to produce tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as N-(Boc)-protected nitrones. Another method includes the reaction of tert-butyl N-hydroxycarbamate with benzylamine under specific conditions to yield the desired product . Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing by-products.
Análisis De Reacciones Químicas
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate undergoes a variety of chemical reactions, which are essential for its transformation into more complex molecules. These reactions include:
Nucleophilic Substitutions: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Formation of Schiff Bases: The compound can form Schiff bases through coupling with aromatic aldehydes.
Aplicaciones Científicas De Investigación
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate is used in various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. It selectively enhances the slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . This regulation affects various cellular processes, including signal transduction and cellular response to external stimuli.
Comparación Con Compuestos Similares
Tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate can be compared with other similar compounds, such as:
tert-Butyl N-(2-aminoethyl)carbamate: This compound has a similar structure but lacks the benzylamino group, which affects its reactivity and applications.
tert-Butyl (2-(benzylamino)ethyl)carbamate: This compound is closely related and shares similar properties and applications.
The uniqueness of this compound lies in its specific structure, which allows for selective interactions with molecular targets and its versatility in various chemical reactions.
Propiedades
Fórmula molecular |
C15H24N2O2 |
|---|---|
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
tert-butyl N-[2-(benzylamino)ethyl]-N-methylcarbamate |
InChI |
InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-10-16-12-13-8-6-5-7-9-13/h5-9,16H,10-12H2,1-4H3 |
Clave InChI |
IAGCHHHDJWYADJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)CCNCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![3-[2-(4-chloroimidazol-1-yl)-5-nitrophenoxy]-N-methylpropan-1-amine](/img/structure/B13982324.png)




![3-Bromoimidazo[1,2-a]pyridine-5-carbonitrile](/img/structure/B13982362.png)
